trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid
CAS No.: 102390-36-3
Cat. No.: VC5464240
Molecular Formula: C21H25NO2
Molecular Weight: 323.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102390-36-3 |
|---|---|
| Molecular Formula | C21H25NO2 |
| Molecular Weight | 323.436 |
| IUPAC Name | 4-(dibenzylamino)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24) |
| Standard InChI Key | BQCQUSWZXHRQBW-MXVIHJGJSA-N |
| SMILES | C1CC(CCC1C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid features a cyclohexane ring with two distinct functional groups: a bis(phenylmethyl)amino group (-N(CH2Ph)2) at the 4-position and a carboxylic acid group (-COOH) at the 1-position. The trans configuration ensures that these groups occupy opposite equatorial positions on the cyclohexane ring, minimizing steric hindrance and optimizing molecular stability . The compound’s IUPAC name, 4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid, reflects its bicyclic structure and substitution pattern .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H25NO2 | |
| Molecular Weight | 323.4 g/mol | |
| InChI Key | FUHREEUSMVPWLY-HZCBDIJENA-N | |
| SMILES Notation | O=C(O)C1CCC(N(Cc2ccccc2)Cc3ccccc3)CC1 |
The rigidity of the cyclohexane ring and the lipophilic phenylmethyl groups contribute to the compound’s low solubility in aqueous media but high solubility in organic solvents such as dichloromethane and acetone .
Stereochemical Considerations
The trans configuration is critical for the compound’s biological activity. In contrast to the cis isomer, the trans arrangement reduces intramolecular strain, enhancing binding affinity to enzymatic targets. For instance, trans-4-amino-cyclohexanecarboxylic acid derivatives are key intermediates in Janus Kinase (JAK) inhibitors, where stereochemistry dictates inhibitory potency .
Synthesis and Manufacturing
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | 5% Ru/Al2O3 | 80% trans isomer selectivity |
| Temperature | 100°C | Complete conversion in 28h |
| Pressure | 15 bar H2 | Minimized side reactions |
| Base | 10% NaOH | Enhanced reaction rate |
Post-Synthetic Modifications
Further functionalization often involves protecting the amino group with tert-butoxycarbonyl (Boc) anhydride in acetone, yielding trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid with 99.1% purity after recrystallization . This intermediate is crucial for constructing peptidomimetics and kinase inhibitors.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., acetone, DMF) but is insoluble in water due to its lipophilic phenylmethyl groups. Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere .
Spectroscopic Characterization
-
NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 10H, aromatic H), 3.45 (s, 4H, N-CH2-Ph), 2.85–2.70 (m, 2H, cyclohexane H), 1.95–1.60 (m, 8H, cyclohexane H) .
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), 690 cm⁻¹ (C-H bend, aromatic) .
Pharmaceutical Applications
Intermediate in JAK Inhibitor Synthesis
The compound serves as a precursor to trans-4-(t-butyloxycarbonyl)amino-1-cyclohexanecarboxylic acid, a building block for JAK inhibitors like tofacitinib. These inhibitors modulate immune responses and are used in treating autoimmune diseases .
Antifibrinolytic Agents
Structural analogs, such as tranexamic acid dimers, leverage the cyclohexane scaffold to inhibit plasminogen activation, reducing surgical bleeding . The trans configuration enhances binding to plasmin’s lysine-binding sites, improving efficacy over cis isomers.
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent patents emphasize solvent-free hydrogenation and recyclable catalysts to reduce environmental impact. For example, replacing acetone with cyclopentyl methyl ether (CPME) in Boc protection steps lowers waste generation .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains improves aqueous solubility, enabling nanoparticle-based delivery systems for cancer therapeutics. Preliminary studies show enhanced tumor accumulation in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume